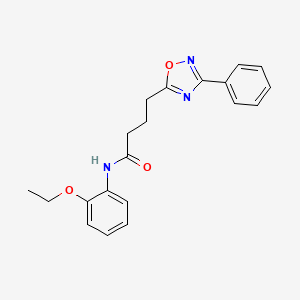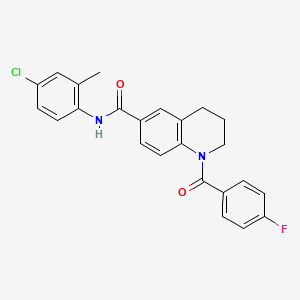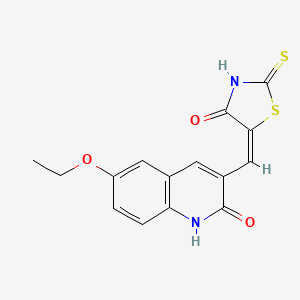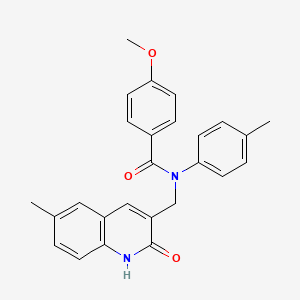
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide, also known as HM-3, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that belongs to the class of quinoline derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide is not fully understood. However, it has been suggested that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide may exert its biological activities by binding to specific targets in cells. For example, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been found to bind to the estrogen receptor and inhibit its activity, which may explain its antitumor effects. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been extensively studied and its biological activities are well-documented, making it a useful tool for investigating various biological processes. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide and to identify its specific targets in cells. Additionally, the development of more soluble derivatives of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide may expand its use in various biological experiments. Finally, the investigation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide in combination with other drugs may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide involves the reaction between 2-hydroxy-6-methylquinoline-3-carbaldehyde and 4-methoxy-N-(p-tolyl)benzamide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction followed by reduction to give the final product. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been optimized to achieve a high yield and purity, making it suitable for further biological studies.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been reported to have antiviral activity against the dengue virus.
Propiedades
IUPAC Name |
4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-4-9-22(10-5-17)28(26(30)19-7-11-23(31-3)12-8-19)16-21-15-20-14-18(2)6-13-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDPMYROTPQTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









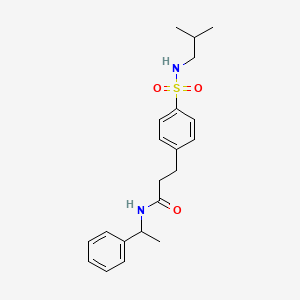
![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)
